Benamocaine
Description
Benamocaine is a local anesthetic agent historically referenced in pharmaceutical literature, categorized among ester-type anesthetics due to its structural and functional similarities to compounds like benzocaine and cocaine . While detailed pharmacological data on this compound is scarce in modern literature, its inclusion in the Derwent Drug File Thesaurus (1998) alongside established anesthetics such as benzocaine and bupivacaine suggests its role in blocking sodium channels to inhibit neuronal signal transmission . The compound’s name follows the "-caine" suffix convention, typical of ester or amide anesthetics, though its exact chemical structure remains unspecified in available sources.
Properties
CAS No. |
39787-47-8 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.382 |
IUPAC Name |
1-Naphthalenol, 2-(dimethylamino)-1,2,3,4-tetrahydro-, benzoate (ester), cis- |
InChI |
InChI=1S/C19H21NO2/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-,18+/m1/s1 |
InChI Key |
LBQGJHNNGUZLOH-MSOLQXFVSA-N |
SMILES |
CN(C)[C@@H]1CCc2ccccc2[C@@H]1OC(=O)c3ccccc3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benamocaine; YAU-17 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Benamocaine’s pharmacological profile can be inferred through comparison with well-characterized local anesthetics. Below is a detailed analysis of its similarities and differences with benzocaine, cocaine, and bupivacaine.
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings:
Chemical Class :
- This compound is likely an ester-based anesthetic , akin to benzocaine and cocaine, due to shared naming conventions and historical classifications . Esters are hydrolyzed by plasma esterases, resulting in shorter durations compared to amides like bupivacaine .
- Bupivacaine’s amide structure confers metabolic stability, requiring hepatic processing for elimination .
Clinical Applications :
- This compound’s inferred topical use aligns with benzocaine, which is employed in over-the-counter products for mucosal pain relief .
- Cocaine retains niche use in otolaryngology due to its vasoconstrictive properties, while bupivacaine’s long duration makes it suitable for surgical anesthesia .
Toxicity Profiles: this compound’s safety data is unverified, but ester anesthetics generally exhibit lower systemic toxicity than amides. However, ester metabolites (e.g., para-aminobenzoic acid in benzocaine) can trigger allergic reactions or methemoglobinemia . Cocaine’s adrenergic effects pose risks of hypertension and arrhythmias, whereas bupivacaine’s cardiotoxicity limits its maximum dosage .
Mechanistic and Pharmacokinetic Insights
- Sodium Channel Blockade : Like all local anesthetics, this compound likely inhibits voltage-gated sodium channels, preventing depolarization and pain signal transmission. Esters typically exhibit lower potency than amides due to faster metabolism .
- Metabolism : Ester anesthetics like this compound are hydrolyzed by plasma cholinesterases, whereas amides (e.g., bupivacaine) undergo cytochrome P450-mediated degradation. This distinction affects duration and drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
